Compound Description: This broad class of compounds represents a series of 2/6-aryl/heteroaryl substituted N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues. They are synthesized from commercially available dichloropyrimidines through a cost-effective process involving initial substitution followed by Suzuki coupling with boronic acids or esters. []
Relevance: These analogues share the core structure of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine with the target compound "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine". The key difference lies in the substituents at the 2-position of the pyrimidine ring, where the target compound has a 2-pyridinyl substituent, while these analogues explore a variety of aryl and heteroaryl substitutions. []
Compound Description: This compound is characterized by its crystal structure, revealing two symmetry-independent molecules in the asymmetric unit. It exhibits an intramolecular N—H⋯N hydrogen bond and forms dimers through intermolecular N—H⋯N hydrogen bonds and π–π stacking interactions between pyrimidine rings. []
Relevance: While not directly analogous to "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine", this compound shares the pyrimidin-4-amine core structure. It also features a trifluoromethyl group on a phenyl substituent, highlighting the relevance of this moiety within the broader context of pyrimidine derivatives. []
Compound Description: This aminofurazan-based Rho kinase inhibitor has been investigated for its effects on the pulmonary vascular bed and monocrotaline-induced pulmonary hypertension in rats. SB-772077-B demonstrated potent vasodilatory effects and attenuated the increase in pulmonary arterial pressure induced by monocrotaline. []
Relevance: Though structurally distinct from "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine", SB-772077-B demonstrates the application of heterocyclic systems, including pyridinyl and pyrrolidinyl groups, in the development of biologically active compounds. This highlights the potential of incorporating various heterocycles, like the 2-pyridinyl group in the target compound, for modulating biological activity. []
Compound Description: This compound is synthesized through a multi-step process involving lithiated methoxyallene, 1,4-dicyanobenzene, and trifluoroacetic acid. Its crystal structure reveals a transoid arrangement of the two pyridine substituents with respect to the central phenylene moiety. []
Relevance: This compound shares the 6-(trifluoromethyl)pyridin-2-yl structural feature with "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine", emphasizing the importance of this group in medicinal chemistry. The presence of methoxyphenyl and benzene substituents highlights the potential for incorporating diverse aromatic groups into this core structure. []
Compound Description: This molecule has been extensively studied in its various crystal forms, including cocrystals, polymorphs, solvates, and hydrates. []
Relevance: This compound shares the 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl moiety with "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine", highlighting the relevance of this specific structural motif in the field. The variations observed in the crystal forms demonstrate the influence of different intermolecular interactions on solid-state properties. []
Compound Description: This TRPV1 antagonist displays analgesic properties without causing significant hyperthermia in rodents. It functions as a classic polymodal inhibitor of TRPV1, blocking activation by capsaicin, low pH, and heat. []
Relevance: Though BCTP possesses a different core scaffold compared to "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine", its characterization as a potent and safe analgesic emphasizes the potential of targeting ion channels like TRPV1 for pain management. The study also highlights the importance of considering potential side effects, such as hyperthermia, during drug development. []
Compound Description: This compound acts as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. SAR studies focused on improving its oral bioavailability by exploring substitutions at various positions on the pyrimidine ring. []
Relevance: While structurally distinct from "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine", compound 1 shares the core feature of a trifluoromethyl-substituted pyrimidine ring. The SAR studies provide valuable insights into the effects of different substitutions on biological activity and pharmacokinetic properties, which could be relevant for optimizing the target compound. []
Compound Description: This compound is a potent, orally bioavailable beta(3) adrenergic receptor agonist. It displays excellent selectivity against other human beta receptor subtypes and has been investigated for its pharmacokinetic profile in dogs. []
Relevance: Though structurally dissimilar to "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine", this compound emphasizes the utility of pyridinyl and trifluoromethylphenyl moieties in the development of selective and bioavailable pharmaceuticals. []
Compound Description: This compound was synthesized, characterized by various analytical techniques, and its crystal structure was determined. The molecule exhibits intermolecular N–HN interactions in its crystal lattice. Theoretical calculations were also performed to study its geometry and electronic properties. []
Relevance: This compound exhibits a high degree of structural similarity to "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine". Both share a common 4-(trifluoromethyl)pyrimidin-2-amine core structure. The key difference lies in the substituent at the N-position of the pyrimidine ring: a 4-((4-chlorobenzyl)oxy)phenyl group in this related compound versus a phenyl group in the target compound. []
2-(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(2-methyl or 4-fluoro-2-methyl substituted)phenyl-pyridin-3-yl]-N-methyl-isobutyramide
Compound Description: This compound is a novel crystal modification of isobutyramide. Its synthesis and detailed characterization have been reported in scientific literature. [, ]
Relevance: While structurally distinct from "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine", this compound highlights the use of bis-trifluoromethylphenyl and pyridinyl moieties in the design of novel chemical entities. These structural elements showcase the versatility of these groups in medicinal chemistry and their potential application in various therapeutic areas. [, ]
Compound Description: This group encompasses 17 novel pyrimidine derivatives designed and synthesized to evaluate their antifungal activity. Notably, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited strong antifungal activity against Phomopsis sp., surpassing the efficacy of the commercial fungicide Pyrimethanil. []
Relevance: These pyrimidine derivatives, particularly compounds 5f and 5o, share a structural resemblance with "N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine" through the presence of the trifluoromethylpyrimidin-4-yl core structure. The variation lies in the substituents attached to the pyrimidine ring, highlighting the influence of specific chemical modifications on the biological activity. This finding underscores the potential for exploring various substitutions on the pyrimidine scaffold to develop novel compounds with enhanced biological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.